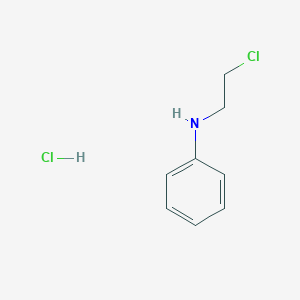
n-(2-Chloroethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Chloroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10Cl2N. It is a crystalline solid that is soluble in water and other polar solvents. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-(2-Chloroethyl)aniline hydrochloride can be synthesized through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5NH2+ClCH2CH2OH+HCl→C6H5NHCH2CH2Cl⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-Chloroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-nitrosoaniline.
Reduction Reactions: The nitro group can be reduced to form N-(2-chloroethyl)-phenylenediamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: N-(2-hydroxyethyl)-aniline.
Oxidation: N-(2-chloroethyl)-nitrosoaniline.
Reduction: N-(2-chloroethyl)-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
n-(2-Chloroethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of n-(2-Chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, proteins, and other cellular components, leading to the inhibition of cellular processes. This alkylation can result in the disruption of DNA replication and transcription, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloroethyl)-morpholine hydrochloride
- N-(2-chloroethyl)-dimethylamine hydrochloride
- N-(2-chloroethyl)-piperidine hydrochloride
Uniqueness
n-(2-Chloroethyl)aniline hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable tool in chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C8H11Cl2N |
|---|---|
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
N-(2-chloroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H |
InChI-Schlüssel |
XDIAKJUNGXNVIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















